molecular formula C6H11N3 B2624582 (Azidomethyl)cyclopentane CAS No. 455256-35-6

(Azidomethyl)cyclopentane

Cat. No.: B2624582
CAS No.: 455256-35-6
M. Wt: 125.175
InChI Key: IFBZCEXADKNJSV-UHFFFAOYSA-N
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Description

(Azidomethyl)cyclopentane is an organic compound with the molecular formula C6H11N3 It consists of a cyclopentane ring substituted with an azidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (Azidomethyl)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the hydroxyl group with the azido group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: (Azidomethyl)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Mechanism of Action

The mechanism of action of (Azidomethyl)cyclopentane depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The azido group can also be reduced to form amines, which can interact with various biological targets .

Comparison with Similar Compounds

    Cyclopentylamine: Similar structure but with an amine group instead of an azido group.

    Cyclopentylmethanol: The precursor for (Azidomethyl)cyclopentane synthesis.

    Cyclopentylazide: Another azido-substituted cyclopentane derivative.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Properties

IUPAC Name

azidomethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-9-8-5-6-3-1-2-4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBZCEXADKNJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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